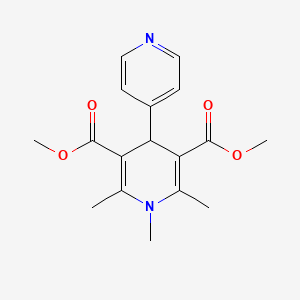![molecular formula C21H31N3O3 B5660416 (4R)-4-(acetylamino)-1-[2-(cyclopentyloxy)benzyl]-N-ethyl-L-prolinamide](/img/structure/B5660416.png)
(4R)-4-(acetylamino)-1-[2-(cyclopentyloxy)benzyl]-N-ethyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like "(4R)-4-(acetylamino)-1-[2-(cyclopentyloxy)benzyl]-N-ethyl-L-prolinamide" often involves multi-step chemical processes, including the formation of intermediate compounds and the use of catalysts to improve yield and selectivity. A common approach in the synthesis of similar compounds involves multi-component reactions (MCRs), which allow for the rapid construction of complex structures from simple starting materials under catalytic conditions. For instance, the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, related in structural complexity, is achieved through a reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride catalyzed by K2CO3, demonstrating the utility of MCRs in constructing complex molecules efficiently (Laroum et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical behavior and potential interactions. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are typically employed to elucidate structural details. These methods provide insights into the compound's stereochemistry, functional groups, and molecular conformation, which are essential for predicting reactivity and designing further chemical modifications.
Chemical Reactions and Properties
Compounds like "(4R)-4-(acetylamino)-1-[2-(cyclopentyloxy)benzyl]-N-ethyl-L-prolinamide" can undergo various chemical reactions, including hydrolysis, reduction, and conjugation, depending on the functional groups present in their structure. The reactivity towards different reagents and conditions can reveal functional group transformations, stability under physiological conditions, and potential for further derivatization.
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility in different solvents, and crystalline structure, are determined using various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications.
Chemical Properties Analysis
The chemical properties encompass reactivity patterns, stability under various conditions, and interaction with biomolecules or other chemical entities. Studies on similar compounds, such as betalains and their derivatives, provide insights into their chemical versatility, including antioxidant activity and the ability to participate in redox reactions (Khan & Giridhar, 2015).
properties
IUPAC Name |
(2S,4R)-4-acetamido-1-[(2-cyclopentyloxyphenyl)methyl]-N-ethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-3-22-21(26)19-12-17(23-15(2)25)14-24(19)13-16-8-4-7-11-20(16)27-18-9-5-6-10-18/h4,7-8,11,17-19H,3,5-6,9-10,12-14H2,1-2H3,(H,22,26)(H,23,25)/t17-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJMWXIYYSDLBO-MJGOQNOKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1CC2=CC=CC=C2OC3CCCC3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@H](CN1CC2=CC=CC=C2OC3CCCC3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5660359.png)
![N-[(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5660366.png)
![2-{3-(cyclopropylmethyl)-5-[2-(6-methyl-2-oxopyridin-1(2H)-yl)ethyl]-1H-1,2,4-triazol-1-yl}benzoic acid](/img/structure/B5660368.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5660371.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5660377.png)
![1-(phenylacetyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5660382.png)
![(1S*,5R*)-6-[(2-chlorophenyl)sulfonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5660393.png)

![5-[4-(piperidin-1-ylmethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660398.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-piperidin-3-ylbenzamide](/img/structure/B5660412.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5660415.png)
![3-(2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1-methyl-1H-indole](/img/structure/B5660421.png)